2-Methoxy-4-methylbenzoic acid

Organic Synthesis Purification Solid-State Properties

Prioritize 2-Methoxy-4-methylbenzoic acid (CAS 704-45-0) for reproducible synthesis. Its distinct 2-methoxy-4-methyl substitution yields a melting point of 103-107°C and a LogP of ~1.70, enabling regioselective functionalization impossible with isomers like 4-methylbenzoic acid or 4-methoxy-2-methylbenzoic acid (mp 177-181°C). This positional specificity is critical for constructing antimicrobial scaffolds and conducting reliable SAR permeability assays. Avoid isomer confusion to ensure experimental consistency.

Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
CAS No. 704-45-0
Cat. No. B1297639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-4-methylbenzoic acid
CAS704-45-0
Molecular FormulaC9H10O3
Molecular Weight166.17 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(=O)O)OC
InChIInChI=1S/C9H10O3/c1-6-3-4-7(9(10)11)8(5-6)12-2/h3-5H,1-2H3,(H,10,11)
InChIKeySOWDWUPMHVDZGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-4-methylbenzoic Acid (CAS 704-45-0): A Strategic Benzoic Acid Building Block with Distinct Physicochemical Properties


2-Methoxy-4-methylbenzoic acid (CAS 704-45-0) is a di-substituted benzoic acid derivative featuring a methoxy group at the 2-position and a methyl group at the 4-position . This specific substitution pattern confers a unique set of physicochemical properties, including a melting point of 103-107 °C, a predicted logP of approximately 1.70, and a predicted pKa of 4.26±0.10 [1]. These characteristics are distinct from its positional isomers and mono-substituted analogs, which directly impacts its performance as an intermediate in organic synthesis and its suitability for specific research applications .

Why Generic Substitution of 2-Methoxy-4-methylbenzoic Acid is Not a Viable Procurement Strategy


Treating 2-methoxy-4-methylbenzoic acid as interchangeable with other methoxy- or methyl-substituted benzoic acids is scientifically unsound due to the significant impact of positional isomerism on both physicochemical and biological properties. Research has demonstrated that the position of substituents on the benzoic acid ring dramatically alters key properties, such as melting point (e.g., 103-107 °C for the target vs. 177-181 °C for its 4-methoxy-2-methyl isomer) and antibacterial activity against organisms like E. coli [1][2]. This structural sensitivity means that substituting a positional isomer or a mono-substituted analog can lead to unexpected changes in reaction outcomes, solubility profiles, and biological efficacy, making targeted procurement essential for reproducible scientific results.

Quantitative Differentiation Guide for 2-Methoxy-4-methylbenzoic Acid Against Key Analogs


Evidence 1: Melting Point (mp) Comparison Against Positional Isomer

The melting point of 2-methoxy-4-methylbenzoic acid (103-107 °C) is significantly lower than that of its positional isomer, 4-methoxy-2-methylbenzoic acid (177-181 °C) [1][2]. This 74 °C difference in melting point has direct implications for purification, handling, and formulation.

Organic Synthesis Purification Solid-State Properties

Evidence 2: Melting Point (mp) Comparison Against Mono-Substituted Analogs

The compound exhibits an intermediate melting point (103-107 °C) compared to its mono-substituted analogs, 2-methoxybenzoic acid (o-anisic acid, 98-102 °C) and 4-methylbenzoic acid (p-toluic acid, 177-180 °C) [1]. This demonstrates that the combination of the 2-methoxy and 4-methyl substituents creates a unique crystalline lattice not observed in either parent mono-substituted structure.

Organic Synthesis Purification Crystallography

Evidence 3: Lipophilicity (LogP) Comparison Against Mono-Substituted Analogs

The predicted LogP of 2-methoxy-4-methylbenzoic acid is 1.70, which is higher than that of 2-methoxybenzoic acid (LogP ~1.47) but comparable to the 4-methylbenzoic acid analog (LogP ~1.69) [1][2][3]. The dual substitution results in a compound that is more lipophilic than the mono-methoxy analog.

ADME Lipophilicity Drug Design Medicinal Chemistry

Evidence 4: Structural Role as a Synthetic Intermediate with Directing Effects

In pharmaceutical applications, 2-methoxy-4-methylbenzoic acid functions as an intermediate for synthesizing antimicrobial agents. Crucially, the methoxy group directs substitution patterns during synthesis, a function not possessed by non-methoxy-substituted analogs like 4-methylbenzoic acid . This directing effect is a key differentiator for synthetic planning and achieving specific molecular architectures.

Organic Synthesis Regioselectivity Medicinal Chemistry Antimicrobial Agents

Optimized Application Scenarios for 2-Methoxy-4-methylbenzoic Acid Based on Comparative Evidence


Scenario 1: Regioselective Synthesis of Complex Antimicrobial Intermediates

When designing a synthetic route requiring a specific substitution pattern on a benzene ring, 2-methoxy-4-methylbenzoic acid should be prioritized. Its 2-methoxy group acts as a director for subsequent functionalization, enabling regioselective chemistry that is not possible with analogs like 4-methylbenzoic acid [1]. This is particularly relevant for constructing complex molecular scaffolds found in antimicrobial agents.

Scenario 2: Research Requiring a Well-Defined, Low-Melting Benzoic Acid Derivative

For applications where a low melting point (103-107 °C) is advantageous—such as in specific recrystallization protocols, melt-based reactions, or as a component in low-temperature eutectic mixtures—2-methoxy-4-methylbenzoic acid is a more suitable choice than its higher-melting positional isomer, 4-methoxy-2-methylbenzoic acid (mp 177-181 °C) [1].

Scenario 3: Studies on the Impact of Lipophilicity on Bioactivity or Membrane Permeability

In structure-activity relationship (SAR) studies or permeability assays, 2-methoxy-4-methylbenzoic acid offers a specific lipophilicity profile (LogP ~1.70) [1]. This property is distinct from the less lipophilic 2-methoxybenzoic acid (LogP ~1.47) [2], allowing researchers to probe the effect of this specific physicochemical change on biological systems.

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